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Abstract

SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBa and REV-
ERBJ, which are critical components of the core circadian clock machinery. Beyond its role in
regulating circadian rhythm, REV-ERB is a key transcriptional regulator that forges a direct link
between the body's internal clock and metabolic processes. SR9011, by activating REV-ERB,
has demonstrated profound effects on metabolism, particularly glucose homeostasis.
Preclinical studies in animal and cellular models have shown that SR9011 can lower fasting
blood glucose, improve insulin sensitivity, and modulate the expression of key genes involved
in both glucose utilization (glycolysis) and production (gluconeogenesis).[1] This document
provides an in-depth technical overview of the mechanisms, quantitative effects, and
experimental methodologies related to the action of SR9011 on glucose metabolism, intended
for a scientific audience.

Core Mechanism of Action

SR9011 exerts its effects by binding to and activating the REV-ERBa and REV-ERB proteins.
[1] These proteins are transcriptional repressors, meaning their activation suppresses the
expression of their target genes. The primary mechanism involves the recruitment of the
Nuclear Receptor Corepressor (NCoR) complex, which includes histone deacetylase 3
(HDACR3), to specific DNA sequences known as REV-ERB response elements (RORES)
located in the promoter regions of target genes.
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By activating REV-ERB, SR9011 influences glucose metabolism through two main avenues:

e Regulation of the Circadian Clock: REV-ERB is a fundamental gear in the core molecular
clock. It rhythmically represses the transcription of Bmall, a master activator of the circadian
loop. By modulating the clock, SR9011 can alter the daily rhythms of metabolic gene
expression in key tissues like the liver, skeletal muscle, and adipose tissue.[2]

o Direct Regulation of Metabolic Genes: Many genes central to glucose and lipid metabolism
contain ROREs in their promoters and are direct targets of REV-ERB repression.[3][4]
SR9011 can therefore directly control the expression of enzymes involved in critical
metabolic pathways, independent of the core clock feedback loop.
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Core signaling pathway of SR9011 activation of REV-ERB.
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Effects on Hepatic Glucose Metabolism

The liver is a primary site for maintaining glucose homeostasis, balancing glucose production
(gluconeogenesis) and storage. SR9011 has been shown to significantly influence these
processes by altering the expression of key hepatic enzymes.

Downregulation of Gluconeogenesis

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate
substrates. The rate-limiting enzymes in this pathway are Phosphoenolpyruvate Carboxykinase
(PEPCK, encoded by Pckl) and Glucose-6-Phosphatase (G6Pase, encoded by G6pc). REV-
ERBa directly represses the transcription of both Pck1l and G6pc.[4] Activation of REV-ERB by
its agonists leads to a significant reduction in the expression of these enzymes, thereby
decreasing hepatic glucose output.[1][5] This mechanism is a key contributor to the observed
lowering of fasting blood glucose in animal models.[5]

A study using the REV-ERB agonist SR9009 in diabetic mice demonstrated a significant
reduction in fasting plasma glucose, which coincided with decreased mRNA and protein levels
of Pckl in the liver.[5] The study identified a REV-ERB response element in the Pckl1 gene
promoter, confirming it as a direct transcriptional target.[5]

Parameter Model Treatment Outcome Reference
Fasting Plasma ) o Significantly
Diabetic Mice SR9009 [5]
Glucose reduced
Pckl mRNA Significantly
) Hepa-1clc7 cells  SR9009 [5]
Expression decreased

PCKZ1 Protein

Hepa-1clc7 cells  SR9009 Down-regulated [5]
Level
Glucose ] S

Diabetic Mice SR9009 Improved [5]
Tolerance

Note: Data presented is for the closely related compound SR9009, which shares the same
mechanism of action as SR9011.
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SR9011-mediated repression of hepatic gluconeogenesis.

Effects on Skeletal Muscle Glucose Metabolism

Skeletal muscle is the primary site of insulin-mediated glucose disposal. SR9011 enhances the
muscle's capacity for glucose oxidation by increasing the expression of key glycolytic enzymes.

Increased Glycolysis and Glucose Oxidation

Studies in mice have shown that administration of SR9011 leads to an amplified expression of
genes involved in glucose utilization in skeletal muscle.[2] Specifically, the expression of
Hexokinase 1 (Hk1) and Pyruvate Kinase (Pkmz2), key enzymes in the glycolytic pathway, was
elevated following SR9011 treatment.[2] This suggests that SR9011 promotes an increase in

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b3049455?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

glucose oxidation in addition to its known effects on fatty acid oxidation, contributing to
increased overall energy expenditure.[2][3]

Effect on Gene

Parameter Model Treatment ) Reference
Expression
Oxygen 100 mg/kg
Consumption C57BL/6 Mice SR9011, i.p., +5% [2][3]
(VO2) b.i.d. for 10 days
) 100 mg/kg
Hk1 (Hexokinase ) )
1 C57BL/6 Mice SR9011, i.p. Elevated [2]
(single dose)
100 mg/kg
Pkm2 (Pyruvate ] )
) C57BL/6 Mice SR9011, i.p. Elevated [2]
Kinase M2) )
(single dose)
100 mg/kg
Fat Mass BALB/c Mice SR9011, i.p., Decreased [2][3]

b.i.d. for 12 days

Experimental Protocols
In Vivo Metabolic Assessment in Mice

This protocol outlines the methodology used to assess the metabolic effects of SR9011 in
mice, based on published studies.[2]

e Animal Model: Male C57BL/6 or BALB/c mice, 8-12 weeks of age.

e Housing: Maintained under a 12:12 light:dark cycle with ad libitum access to standard chow
and water, unless otherwise specified.

e SR9011 Formulation: SR9011 is typically dissolved in a vehicle such as a mixture of DMSO,
Tween 80, and saline.

e Administration: Intraperitoneal (i.p.) injection at a dosage of 100 mg/kg body weight,
administered twice daily (b.i.d.) at Circadian Time 0 (CTO, onset of light) and CT12 (onset of
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dark).[2][3]
e Metabolic Monitoring (CLAMS):

o Acclimate mice to single housing in Comprehensive Laboratory Animal Monitoring System
(CLAMS) cages for 48-72 hours.

o Administer SR9011 or vehicle as described above for the duration of the study (e.g., 10-12
days).[3]

o Continuously record oxygen consumption (VO:z), carbon dioxide production (VCOz2),
respiratory exchange ratio (RER = VCO2/VO2), food intake, and locomotor activity.[2]

» Gene Expression Analysis (QPCR):

o

Administer a single i.p. injection of SR9011 (100 mg/kg) or vehicle at a specific circadian
time (e.g., CTO).

o Euthanize groups of mice (n=6-10) at designated time points post-injection (e.g., every 4-6
hours over a 24-hour period).

o Harvest tissues (liver, skeletal muscle, white adipose tissue) and immediately snap-freeze
in liquid nitrogen.

o Extract total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) using primers
for target genes (e.g., Pckl, G6pc, Hk1, Pkm2) and a housekeeping gene (e.g.,
Cyclophilin b) for normalization.[2]

e Glucose and Insulin Tolerance Tests:

o For Glucose Tolerance Test (GTT), fast mice for 6 hours. Measure baseline blood glucose
from a tail snip (t=0).

o Administer an i.p. injection of D-glucose (e.g., 2 g/kg body weight).

o Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
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o For Insulin Tolerance Test (ITT), fast mice for 4-6 hours. Measure baseline blood glucose

(t=0).

o Administer an i.p. injection of human insulin (e.g., 0.75 U/kg body weight).

o Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
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Workflow for in vivo assessment of SR9011 metabolic effects.

In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol describes a general method for measuring glucose uptake in a skeletal muscle
cell line, which can be adapted for testing the effects of SR9011.

o Cell Culture:

o Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal
bovine serum (FBS).

o Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6
days.

e SR9011 Treatment:

o Treat mature myotubes with the desired concentration of SR9011 or vehicle (DMSO) for a
specified time (e.g., 6-24 hours).

e Glucose Uptake Measurement (using 2-NBDG, a fluorescent glucose analog):

o After SR9011 treatment, wash cells twice with warm sterile phosphate-buffered saline
(PBS).

o Incubate cells in glucose-free DMEM for 1-2 hours to serum-starve.
o Wash cells once with PBS.

o Incubate cells with glucose-free DMEM containing 80-100 uM 2-NBDG for 30 minutes. For
insulin-stimulated uptake, add 100 nM insulin during this step.[6]

o Wash cells once with ice-cold PBS to stop uptake.

o Measure the fluorescence intensity of each well using a plate reader (excitation ~485 nm,
emission ~520 nm).[6]

Summary and Future Directions
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SR9011 hydrochloride, a potent REV-ERB agonist, significantly impacts glucose metabolism
by transcriptionally repressing key genes involved in hepatic gluconeogenesis and upregulating
genes for glucose utilization in skeletal muscle. Its ability to modulate these pathways, driven
by its integral role in the circadian clock, makes it a valuable research tool for dissecting the
links between circadian rhythm and metabolic diseases like type 2 diabetes.[7]

While preclinical data are promising, several areas require further investigation. Most of the
direct in vivo data on plasma glucose and insulin tolerance comes from studies on the related
compound SR9009.[2] Future studies should focus on generating comprehensive GTT and ITT
data specifically for SR9011 in models of diet-induced obesity and insulin resistance.
Furthermore, elucidating the full range of downstream targets and signaling pathways affected
by SR9011 in different metabolic tissues will be crucial for understanding its complete
pharmacological profile. As SR9011 is currently a research compound and not approved for
human use, all studies are confined to preclinical models.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. peptidessupply.com [peptidessupply.com]

2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Glucagon regulates the stability of REV-ERBa to modulate hepatic glucose production in a
model of lung cancer—associated cachexia - PMC [pmc.ncbi.nim.nih.gov]

5. Rev-erba activation down-regulates hepatic Pckl enzyme to lower plasma glucose in mice
- PubMed [pubmed.ncbi.nim.nih.gov]

6. foodandnutritionresearch.net [foodandnutritionresearch.net]

7. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock
Studies_Chemicalbook [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b3049455?utm_src=pdf-body
https://www.chemicalbook.com/article/the-breakthrough-of-sr9011-in-chemical-research-a-new-dawn-for-biological-clock-studies.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://peptidessupply.com/sr-9011-a-rev-erb-agonist-unlocking-new-frontiers-in-metabolic-and-circadian-research/
https://www.benchchem.com/product/b3049455?utm_src=pdf-custom-synthesis
https://peptidessupply.com/sr-9011-a-rev-erb-agonist-unlocking-new-frontiers-in-metabolic-and-circadian-research/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://www.researchgate.net/figure/Activation-of-REV-ERB-by-SR9011-in-vivo-results-in-an-increase-in-energy-expenditure-and_fig1_265550303
https://pmc.ncbi.nlm.nih.gov/articles/PMC8232919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8232919/
https://pubmed.ncbi.nlm.nih.gov/30639375/
https://pubmed.ncbi.nlm.nih.gov/30639375/
https://foodandnutritionresearch.net/index.php/fnr/article/download/4527/13302
https://www.chemicalbook.com/article/the-breakthrough-of-sr9011-in-chemical-research-a-new-dawn-for-biological-clock-studies.htm
https://www.chemicalbook.com/article/the-breakthrough-of-sr9011-in-chemical-research-a-new-dawn-for-biological-clock-studies.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [SR9011 Hydrochloride and Its Impact on Glucose
Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-effects-on-glucose-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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